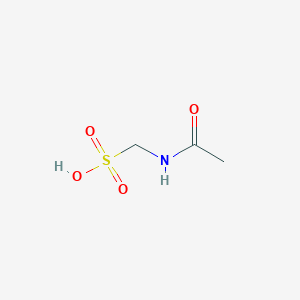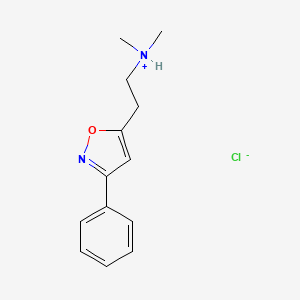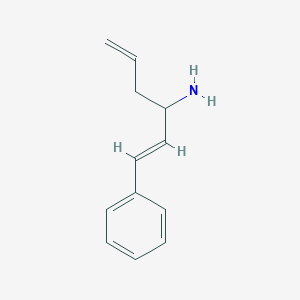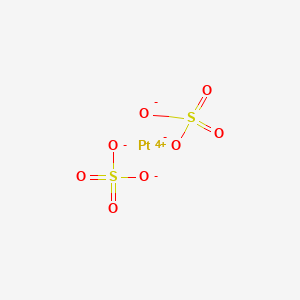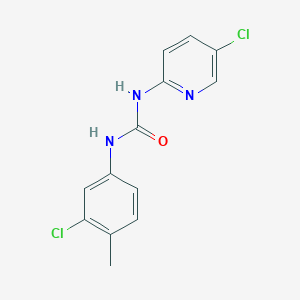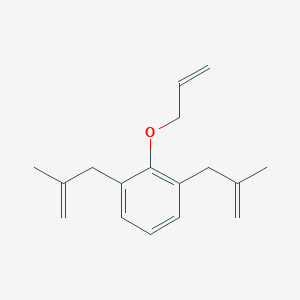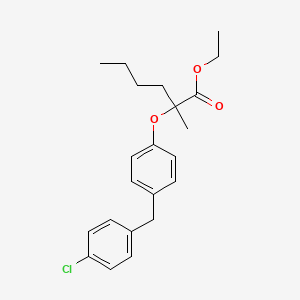
1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid is a complex organic compound with a unique structure It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid typically involves multiple steps. One common method starts with the hydrogenation of phenanthrene to produce dodecahydrophenanthrene.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of phenanthrene under high pressure and temperature conditions. The subsequent functionalization to introduce the carboxylic acid group can be achieved using various catalytic processes and reagents, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other functional groups.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful in diverse applications .
Aplicaciones Científicas De Investigación
1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes and receptors, influencing various molecular pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: The parent compound, which lacks the carboxylic acid group and is fully aromatic.
Dodecahydrophenanthrene: A hydrogenated derivative of phenanthrene without the carboxylic acid group.
Phenanthrene-9-carboxylic acid: Similar structure but not fully hydrogenated.
Uniqueness
1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid is unique due to its combination of a fully hydrogenated phenanthrene core and a carboxylic acid functional group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Propiedades
Número CAS |
7470-17-9 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
1,2,3,4,4a,4b,5,6,7,8,8a,10a-dodecahydrophenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h9-13H,1-8H2,(H,16,17) |
Clave InChI |
UYRVSIYBUBTAGZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C=C(C3C2CCCC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
